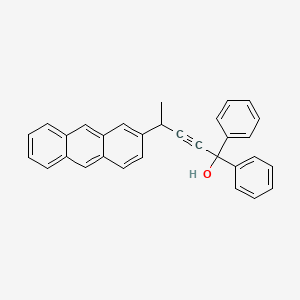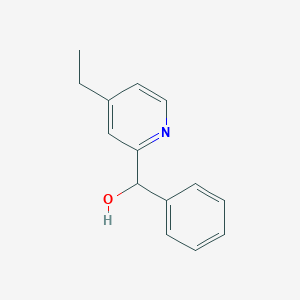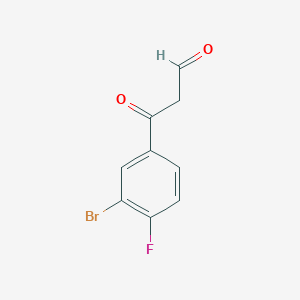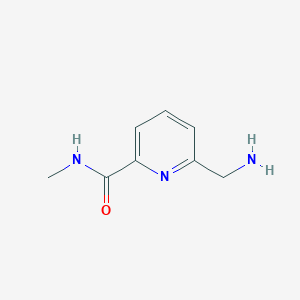
3-(3-Methylcyclohexyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methylcyclohexyl)propylamine hydrochloride is a chemical compound that belongs to the class of amines. It is a white crystalline powder that is soluble in water and has a molecular weight of 191.74 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylcyclohexyl)propylamine hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction conditions often involve heating the reactants to facilitate the formation of the desired amine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(3-methylcyclohexyl)propylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(3-methylcyclohexyl)propylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A primary amine with similar structural features but lacks the propyl group.
N-methylcyclohexylamine: Similar to (3-methylcyclohexyl)propylamine hydrochloride but with a methyl group instead of a propyl group.
Uniqueness
(3-methylcyclohexyl)propylamine hydrochloride is unique due to its specific structural features, which include a cyclohexyl ring with a methyl group and a propylamine side chain. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H22ClN |
|---|---|
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
3-(3-methylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9-4-2-5-10(8-9)6-3-7-11;/h9-10H,2-8,11H2,1H3;1H |
Clé InChI |
PLTHRSQHSQZIBM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
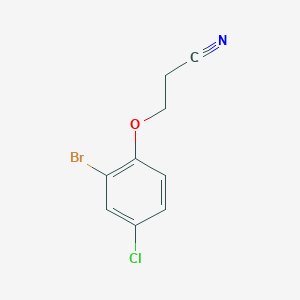




![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

